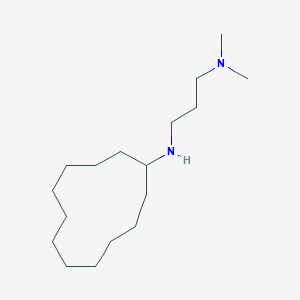

N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine

Übersicht

Beschreibung

N’-cyclododecyl-N,N-dimethyl-1,3-propanediamine, also known as N,N’-Dimethyl-1,3-propanediamine, is a chemical compound with the molecular formula C5H14N2 . It is a low-level fatty diamine compound that is primarily used in the production of dyes and D213 ion exchange resins . It can also be used as a curing agent and promoter for epoxy resins, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, oil and cyanide-free zinc plating additives, asphalt stripping agents, fiber and leather treatment agents, and fungicides .

Synthesis Analysis

The synthesis of N,N’-Dimethyl-1,3-propanediamine involves aminating a commercially available polyacrylonitrile fiber . The reaction temperature ranges from 10 to 120°C, and the molar ratio of dimethylamine to acrylonitrile ranges from 10:1 to 1:1 . The conversion rate of acrylonitrile and the selectivity of dimethylaminopropionitrile are both greater than 99% .Molecular Structure Analysis

The molecular structure of N,N’-Dimethyl-1,3-propanediamine can be represented by the SMILES stringCNCCCNC . The compound has a molar mass of 102.181 g/mol . Chemical Reactions Analysis

N,N’-Dimethyl-1,3-propanediamine has been used as a catalyst in the Knoevenagel condensation reaction . The reaction proceeds smoothly in the presence of the fiber catalyst, and the products are obtained in excellent yields . This catalyst is applicable to a wide range of aromatic aldehydes .Physical and Chemical Properties Analysis

N,N’-Dimethyl-1,3-propanediamine is a liquid at room temperature . It has a density of 0.817 g/mL at 25 °C and a boiling point of 145 °C . The compound is fully miscible in water .Wirkmechanismus

N,N’-Dimethyl-1,3-propanediamine acts as a chemical crosslinking reagent . It has been used as a catalyst in the Knoevenagel condensation reaction, which is a type of condensation reaction that occurs between a carbonyl compound that has an alpha hydrogen and any compound containing an active methylene group .

Safety and Hazards

N,N’-Dimethyl-1,3-propanediamine is classified as a highly flammable liquid and vapor, and it causes severe skin burns and eye damage . The flash point is 20 °C . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Zukünftige Richtungen

The future directions of N,N’-Dimethyl-1,3-propanediamine research could involve exploring its potential uses in other chemical reactions and processes. Its effectiveness as a catalyst in the Knoevenagel condensation reaction suggests that it may have potential applications in other similar reactions . Additionally, its use in the production of dyes, ion exchange resins, and other products suggests that it may have potential applications in related industries .

Eigenschaften

IUPAC Name |

N-cyclododecyl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2/c1-19(2)16-12-15-18-17-13-10-8-6-4-3-5-7-9-11-14-17/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYNWAPXUAFXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1CCCCCCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1E)-(4-NITROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B3870604.png)

![4-[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]-N-cycloheptyl-1-piperidinecarboxamide](/img/structure/B3870610.png)

![N-[(E)-1-(1H-indol-3-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3870659.png)

![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)

![N,N-diethyl-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3870705.png)